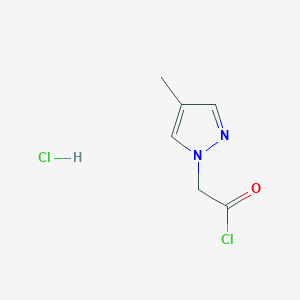
(E)-ethyl 6-(hydrazonomethyl)-5-methoxy-2-methylbenzofuran-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The description of a chemical compound typically includes its IUPAC name, molecular formula, and structural formula. It may also include information about the class of compounds it belongs to and its potential uses .
Synthesis Analysis
This involves detailing the methods and reactions used to synthesize the compound. It may include the starting materials, reaction conditions, catalysts used, and the yield of the product .Molecular Structure Analysis
This involves the use of techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry to determine the molecular structure of the compound .Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It includes understanding the reaction mechanisms, the products formed, and the conditions under which the reactions occur .Physical And Chemical Properties Analysis
This involves studying properties like melting point, boiling point, solubility, density, and reactivity .Scientific Research Applications
- Research suggests that this compound may have anticancer properties. Its unique chemical structure could interfere with cancer cell growth or induce apoptosis (programmed cell death). Further studies are needed to explore its specific mechanisms and potential applications in cancer therapy .
- The compound’s methoxy and carboxylate functional groups may contribute to anti-inflammatory effects. Investigating its impact on inflammatory pathways could lead to novel therapeutic strategies for inflammatory diseases .
- The presence of a benzofuran ring and methoxy group hints at potential antioxidant activity. Researchers could explore its ability to scavenge free radicals and protect cells from oxidative stress .
- Benzofuran derivatives often exhibit neuroprotective effects. Studying this compound’s impact on neuronal health, synaptic function, or neurodegenerative diseases could yield valuable insights .
- Researchers may investigate efficient synthetic routes to produce this compound. Additionally, medicinal chemists could modify its structure to enhance specific properties or develop related analogs for drug discovery .
- Benzofuran derivatives often display interesting photophysical behavior. Researchers might explore its fluorescence, absorption spectra, and potential applications in sensors or imaging agents .
- Given its complex structure, this compound could be a target for isolation from natural sources. Investigating its occurrence in plants or microorganisms could contribute to our understanding of natural product diversity .
Anticancer Potential
Anti-inflammatory Activity
Antioxidant Properties
Neuroprotective Applications
Chemical Synthesis and Medicinal Chemistry
Photophysical Properties
Natural Product Chemistry
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
ethyl 6-[(E)-hydrazinylidenemethyl]-5-methoxy-2-methyl-1-benzofuran-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O4/c1-4-19-14(17)13-8(2)20-12-5-9(7-16-15)11(18-3)6-10(12)13/h5-7H,4,15H2,1-3H3/b16-7+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBRMOTYATKIZRF-FRKPEAEDSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(OC2=C1C=C(C(=C2)C=NN)OC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)C1=C(OC2=C1C=C(C(=C2)/C=N/N)OC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[4-(methylamino)tetrahydro-2H-thiopyran-4-yl]methanol](/img/structure/B2568253.png)



![8-(2-(2-hydroxyethoxy)ethyl)-1,7-dimethyl-3-(2-methylbenzyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2568261.png)
![4-(4-(3,4-Dichlorophenyl)piperazin-1-yl)-5-(3,4-dimethylphenyl)thieno[2,3-d]pyrimidine](/img/structure/B2568262.png)
![N-((3-(1-methyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)-3-phenylbenzo[c]isoxazole-5-carboxamide](/img/structure/B2568263.png)
![(3-{[(4-Bromophenyl)sulfanyl]methyl}-1-benzofuran-2-yl)(phenyl)methanone](/img/structure/B2568264.png)





